molecular formula C8H8BrF2NO B13072101 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline

5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline

Cat. No.: B13072101
M. Wt: 252.06 g/mol
InChI Key: OJPAVVWYBJOEHH-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline is a chemical compound with the molecular formula C8H8BrF2NO. It is a fluorinated aniline derivative, characterized by the presence of bromine and fluorine atoms, as well as a fluoroethoxy group. This compound is used primarily as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethoxy group. The reaction conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to specific active sites, thereby modulating enzyme activity. The molecular targets and pathways involved vary based on the specific biological context .

Comparison with Similar Compounds

Comparison: 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers different substitution patterns and functional group compatibility, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

5-bromo-4-fluoro-2-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H8BrF2NO/c9-5-3-7(12)8(4-6(5)11)13-2-1-10/h3-4H,1-2,12H2

InChI Key

OJPAVVWYBJOEHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)OCCF)N

Origin of Product

United States

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